molecular formula C12H22O11 B13754788 2-O-beta-D-Glucopyranosyl-beta-D-glucopyranose CAS No. 26887-94-5

2-O-beta-D-Glucopyranosyl-beta-D-glucopyranose

Cat. No.: B13754788
CAS No.: 26887-94-5
M. Wt: 342.30 g/mol
InChI Key: HIWPGCMGAMJNRG-BTLHAWITSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-glucosidase enzymes to catalyze the formation of the disaccharide from glucose in non-aqueous reaction systems, such as organic solvents and ionic liquids . The reaction conditions typically include a temperature of 30°C and specific concentrations of glucose and enzyme.

Industrial Production Methods

Industrial production of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose often involves fermentation processes using yeast strains that naturally produce sophorolipids. These processes are optimized to maximize the yield of the disaccharide component, which is then extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Obeta-D-glucopyranosyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose can yield glucuronic acid derivatives, while reduction can regenerate the original disaccharide structure.

Scientific Research Applications

2-Obeta-D-glucopyranosyl-beta-D-glucopyranose has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose exerts its effects is primarily through its role as a component of sophorolipids. These glycolipids interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, sophorolipids can induce the expression of specific genes, such as cellulase genes in fungi, by acting as signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Obeta-D-glucopyranosyl-beta-D-glucopyranose is unique due to its dual role as a biosurfactant and a gene expression inducer. Unlike other similar compounds, it is naturally produced by yeast and has a broader range of biological activities, including antimicrobial and anticancer properties .

Properties

CAS No.

26887-94-5

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1

InChI Key

HIWPGCMGAMJNRG-BTLHAWITSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

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